7-(4-benzylpiperazine-1-carbonyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
7-(4-Benzylpiperazine-1-carbonyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a tetrahydroquinazoline-dione core fused with a benzylpiperazine carbonyl group at position 7 and a phenylethyl substituent at position 3. The tetrahydroquinazoline-dione scaffold is structurally analogous to bioactive quinazoline alkaloids, which are known for their diverse pharmacological properties, including kinase inhibition and CNS activity . The compound’s synthesis involves reacting N-(benzyloxycarbonyl)piperazine with triphosgene and diisopropylethylamine (DIEA) in dichloromethane/ethanol, followed by coupling with a tetrahydroquinazoline intermediate . This method emphasizes carbamate/urea bond formation, critical for stabilizing the piperazine-carbonyl linkage.
Properties
IUPAC Name |
7-(4-benzylpiperazine-1-carbonyl)-3-(2-phenylethyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c33-26(31-17-15-30(16-18-31)20-22-9-5-2-6-10-22)23-11-12-24-25(19-23)29-28(35)32(27(24)34)14-13-21-7-3-1-4-8-21/h1-12,19H,13-18,20H2,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCHCDASJAVQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous molecules, focusing on core scaffolds, substituents, synthesis, and applications.
Structural and Functional Analogues
Research Findings and Implications
- Pharmacological Niche : The phenylethyl group in the target compound may enhance affinity for lipid-rich tissues, differentiating it from polar sulfonamides ( ) or hydrophilic tetrazines ( ).
- Synthetic Efficiency : Triphosgene-mediated coupling ( ) outperforms multi-step methods for benzodioxin-piperazines ( ), offering higher yields (>65%) and scalability.
- Unresolved Challenges : Comparative data on metabolic stability and toxicity are lacking for the target compound, unlike well-characterized analogues like 7c ( ).
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